6-chloro-1H-indol-3-yl acetate
Overview
Description
6-Chloro-1H-indol-3-yl acetate is a derivative of indole, a significant heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Mechanism of Action
Target of Action
6-Chloro-1H-Indol-3-yl acetate, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives are known to have various biological effects due to their interaction with multiple targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indol-3-yl acetate typically involves the acetylation of 6-chloroindole. One common method is the reaction of 6-chloroindole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-indol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-yl alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1H-indol-3-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.
6-Bromo-1H-indol-3-yl acetate: Similar structure with a bromo group instead of a chloro group.
1H-Indole-3-yl acetate: Lacks the chloro group at the 6th position.
Uniqueness: 6-Chloro-1H-indol-3-yl acetate is unique due to the presence of both the chloro and acetate groups, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the acetate group can be hydrolyzed to release acetic acid, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTGFPYPSDDUBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596842 | |
Record name | 6-Chloro-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114305-99-6 | |
Record name | 6-Chloro-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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